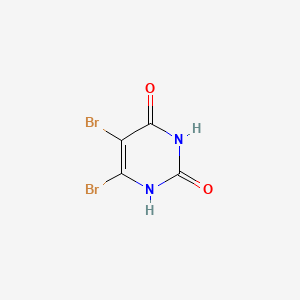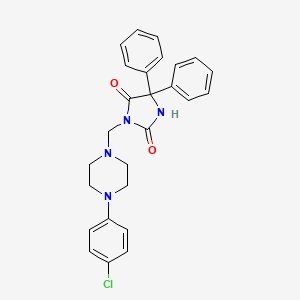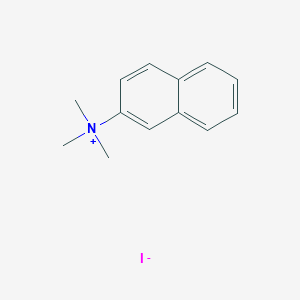
(Triphenylsilyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Triphenylsilyl)methanol is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one hydroxyl group. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: (Triphenylsilyl)methanol can be synthesized through the reaction of triphenylsilane with formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiH} + \text{CH}_2\text{O} \rightarrow \text{Ph}_3\text{SiCH}_2\text{OH} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions: (Triphenylsilyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Triphenylsilyl)methanone.
Reduction: Reduction reactions can convert it back to triphenylsilane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products:
Oxidation: (Triphenylsilyl)methanone
Reduction: Triphenylsilane
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(Triphenylsilyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
作用机制
The mechanism of action of (Triphenylsilyl)methanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom, bonded to three phenyl groups, provides steric hindrance and electronic effects that influence its reactivity. The hydroxyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions.
相似化合物的比较
Triphenylmethanol: Similar in structure but with a carbon atom instead of silicon.
Trimethylsilyl chloride: Another organosilicon compound with different reactivity and applications.
Uniqueness: (Triphenylsilyl)methanol is unique due to the presence of the silicon atom bonded to three phenyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex organic molecules.
属性
CAS 编号 |
18670-80-9 |
|---|---|
分子式 |
C19H18OSi |
分子量 |
290.4 g/mol |
IUPAC 名称 |
triphenylsilylmethanol |
InChI |
InChI=1S/C19H18OSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI 键 |
RZBLAGLYKKRZNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](CO)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

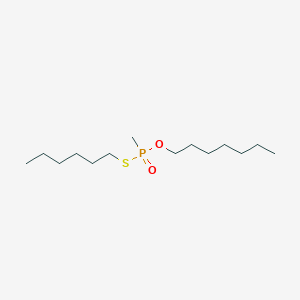

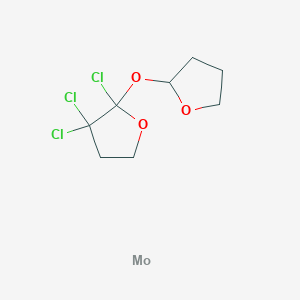
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)



